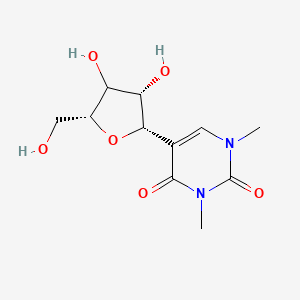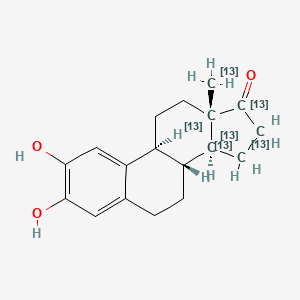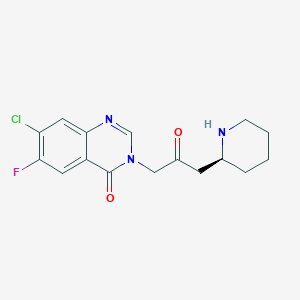
Antibacterial agent 124
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antibacterial Agent 124 is a synthetic compound known for its potent antibacterial properties. It has been developed to combat a wide range of bacterial infections, particularly those caused by drug-resistant strains. This compound is part of a new generation of antibacterial agents designed to address the growing issue of antibiotic resistance.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 124 involves multiple steps, starting with the preparation of the core structure. The process typically includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Final modifications to enhance antibacterial activity, often involving oxidation or reduction reactions.
Industrial Production Methods: Industrial production of this compound is carried out in large-scale reactors under controlled conditions. The process includes:
Raw Material Preparation: Ensuring high purity of starting materials.
Reaction Control: Maintaining optimal temperature, pressure, and pH to maximize yield.
Purification: Using techniques such as crystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: Antibacterial Agent 124 undergoes various chemical reactions, including:
Oxidation: Often used to introduce or modify functional groups.
Reduction: Employed to alter the oxidation state of specific atoms within the molecule.
Substitution: Commonly used to replace hydrogen atoms with more reactive groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions are derivatives of this compound with enhanced or modified antibacterial properties.
Scientific Research Applications
Antibacterial Agent 124 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in studies to understand bacterial resistance mechanisms and develop new antibacterial strategies.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by multidrug-resistant bacteria.
Industry: Utilized in the development of antibacterial coatings and materials for medical devices and surfaces.
Mechanism of Action
The mechanism of action of Antibacterial Agent 124 involves:
Targeting Bacterial Cell Walls: Disrupting the synthesis of peptidoglycan, a critical component of bacterial cell walls.
Inhibiting Protein Synthesis: Binding to bacterial ribosomes and preventing the translation of essential proteins.
Interfering with DNA Replication: Inhibiting enzymes involved in DNA replication, leading to bacterial cell death.
Comparison with Similar Compounds
Benzothiazole Derivatives: Known for their wide range of biological activities, including antibacterial properties.
β-Lactamase Inhibitors: Such as clavulanic acid and tazobactam, which inhibit bacterial enzymes that degrade β-lactam antibiotics.
Uniqueness of Antibacterial Agent 124:
Broad-Spectrum Activity: Effective against a wide range of bacterial strains, including drug-resistant ones.
Enhanced Stability: More stable under various environmental conditions compared to similar compounds.
Lower Resistance Development: Reduced likelihood of bacteria developing resistance due to its unique mechanism of action.
This compound represents a significant advancement in the fight against bacterial infections, offering new hope in the battle against antibiotic resistance.
Properties
Molecular Formula |
C16H17ClFN3O2 |
|---|---|
Molecular Weight |
337.77 g/mol |
IUPAC Name |
7-chloro-6-fluoro-3-[2-oxo-3-[(2S)-piperidin-2-yl]propyl]quinazolin-4-one |
InChI |
InChI=1S/C16H17ClFN3O2/c17-13-7-15-12(6-14(13)18)16(23)21(9-20-15)8-11(22)5-10-3-1-2-4-19-10/h6-7,9-10,19H,1-5,8H2/t10-/m0/s1 |
InChI Key |
LZMOBHASNVDDQN-JTQLQIEISA-N |
Isomeric SMILES |
C1CCN[C@@H](C1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)F)Cl |
Canonical SMILES |
C1CCNC(C1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


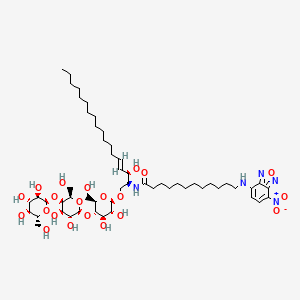
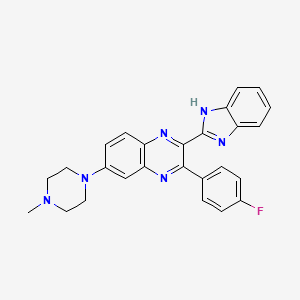
![[(1S)-3-amino-1-(hexanoylamino)-3-oxopropyl]boronic acid](/img/structure/B12407659.png)

![(E)-3-[4-[(Z)-1-(4-boronophenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid](/img/structure/B12407669.png)
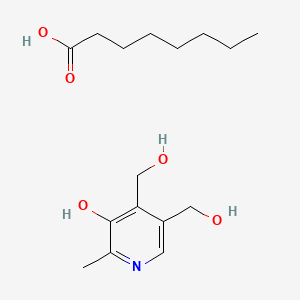
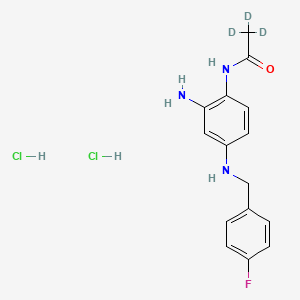
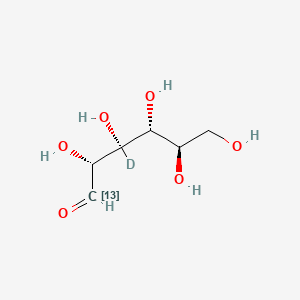
![N-cycloheptyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12407689.png)
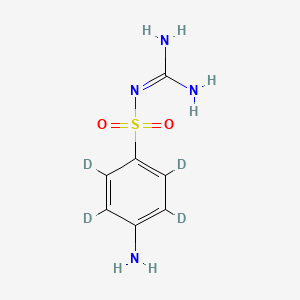
![2-[(E,3Z)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]indol-1-ium-5-sulfonate](/img/structure/B12407704.png)
